molecular formula C24H38O3 B1140967 (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) CAS No. 108031-80-7

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

Cat. No. B1140967
CAS RN: 108031-80-7
M. Wt: 374.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran), commonly known as OTB, is a synthetic compound that belongs to the family of octahydrobenzofuran derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

OTB has been extensively used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. OTB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the synaptic cleft.

Mechanism of Action

OTB acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. It also inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. These mechanisms of action contribute to the anxiolytic and sedative effects of OTB.
Biochemical and physiological effects:
OTB has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention in rats. However, the exact biochemical and physiological effects of OTB on humans are still not fully understood.

Advantages and Limitations for Lab Experiments

OTB has several advantages for lab experiments, including its high purity and potency, as well as its ability to modulate the activity of GABA receptors and inhibit acetylcholinesterase. However, its limited solubility in water and potential toxicity at high doses can be a limitation for some experiments.

Future Directions

There are several potential future directions for the use of OTB in scientific research. One area of focus is the development of novel drugs that target GABA receptors for the treatment of anxiety and other neurological disorders. Another potential application is the use of OTB as a tool to study the role of acetylcholine in synaptic transmission and cognitive function. Additionally, the potential therapeutic effects of OTB on other physiological processes, such as inflammation and oxidative stress, warrant further investigation.

Synthesis Methods

OTB can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-2,5-hexanediol with 2,3-dihydrofuran in the presence of a strong acid catalyst. The resulting intermediate is then treated with sodium borohydride to yield OTB in high yield and purity.

properties

IUPAC Name

(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXCBLBKXFCNA-WADPFCMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.